N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride
Description
N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide dihydrochloride (CAS: 66204-01-1) is a benzofuran-derived acetamide featuring a 4-methylpiperazinyl-ethoxy substituent at the 6-position of the benzofuran core. The dihydrochloride salt enhances its solubility and stability, making it a candidate for pharmacological applications, particularly in targeting kinase pathways or neurotransmitter receptors due to the piperazine moiety . This compound is structurally related to several analogs, which differ primarily in the substituents on the ethoxy side chain. Below, we compare its properties with key analogs, supported by structural and synthetic data.
Properties
CAS No. |
66204-01-1 |
|---|---|
Molecular Formula |
C19H29Cl2N3O5 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C19H27N3O5.2ClH/c1-13(23)20-15-16(24-3)14-5-11-26-17(14)19(25-4)18(15)27-12-10-22-8-6-21(2)7-9-22;;/h5,11H,6-10,12H2,1-4H3,(H,20,23);2*1H |
InChI Key |
YQBMBHWMHFOMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C(=C1OCCN3CCN(CC3)C)OC)OC=C2)OC.Cl.Cl |
Origin of Product |
United States |
Biological Activity
N-[4,7-Dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide; dihydrochloride is a complex organic compound with significant potential in pharmacology, particularly in the treatment of neurological and psychiatric disorders. Its unique structural features suggest interactions with various neurotransmitter systems, making it a candidate for further research into its therapeutic applications.
Structural Characteristics
The compound is characterized by:
- Benzofuran Core : A core structure that is common in many bioactive compounds.
- Dimethoxy Substituents : These groups may enhance lipophilicity and influence receptor interactions.
- Piperazinyl Ethoxy Groups : Known for their role in modulating neurotransmitter activity.
Neuropharmacological Effects
Research indicates that compounds with similar structures to N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide; dihydrochloride may exhibit:
- Serotonin Receptor Modulation : Potentially influencing mood and anxiety disorders.
- Dopaminergic Activity : Implications for treating conditions like schizophrenia and Parkinson's disease.
Interaction Studies
The compound has shown promising interactions with multiple biological targets, including:
- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.
- Enzymatic Activity : Inhibition or activation of specific enzymes involved in neurotransmitter metabolism.
Case Studies and Experimental Data
- Antiviral Activity : Similar benzamide derivatives have been investigated for their antiviral properties against hepatitis B virus (HBV), showing significant reductions in viral load .
- Antimicrobial Properties : Other related compounds have demonstrated antimicrobial activity against various pathogens, suggesting a broad spectrum of biological effects .
- Kinase Inhibition : Some studies have focused on the inhibitory effects of benzamide derivatives on RET kinase, indicating potential applications in cancer therapy .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl) | Similar benzofuran core but different substituent | Different pharmacological profile |
| 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde | Benzodioxole instead of benzofuran | Variability in biological activity |
| N-(4-methylpiperazin-1-yl)-2-(4-methoxyphenyl)acetamide | Contains piperazine but different aromatic substituents | Focus on pain management applications |
Scientific Research Applications
N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide dihydrochloride is a complex organic compound featuring a benzofuran core with dimethoxy and piperazinyl ethoxy groups. It is investigated for its potential interactions with neurotransmitter systems, making it a candidate for pharmacological research. The compound's structure suggests that it may exhibit serotonin receptor modulation and other neuropharmacological effects. Its unique combination of functional groups allows for diverse applications in scientific research and drug development.
Scientific Research Applications
- Neurological and Psychiatric Disorders Studies suggest that N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide dihydrochloride has been explored for its biological activities, particularly in relation to neurological and psychiatric disorders.
- Pharmacology The compound is often studied for its interactions with various biological targets. Its potential pharmacological properties make it a candidate for further research in pharmacology. Its versatility allows for modifications that could tailor its pharmacological properties for specific therapeutic targets.
- Drug development The uniqueness of N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide dihydrochloride lies in its specific combination of functional groups that allows for diverse applications in scientific research and drug development.
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The target compound’s analogs vary in the nitrogen-containing heterocycle attached to the ethoxy side chain. Key examples include:
Physicochemical Properties
- Solubility : The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogs (e.g., CID 47884) due to ionic interactions. The morpholine analog (CID 53400) may have moderate solubility from its oxygen-rich ring, while the trifluoroacetamide derivative is less soluble due to hydrophobicity .
- Lipophilicity: The cyclohexylamino analog (75883-40-8) is the most lipophilic, favoring blood-brain barrier penetration. The target compound’s 4-methylpiperazine group balances lipophilicity and solubility .
- Stability : The trifluoroacetamide analog resists enzymatic degradation but may aggregate in aqueous media. The dihydrochloride form of the target compound enhances crystalline stability, as seen in similar synthetic routes (e.g., 75.6% yield in dihydrochloride crystallization) .
Q & A
Q. What frameworks reconcile contradictory results between computational predictions and experimental bioactivity?
- Methodology :
- Iterative Feedback Loops : Refine computational models using experimental IC₅₀ values. For example, adjust force field parameters in molecular docking to better fit observed binding affinities .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving discrepancies between predicted and observed ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
